Amino(pyrazin-2-yl)acetic acid
Overview
Description
Mechanism of Action
Pharmacokinetics
: Kumar, R., Singh, H., Mazumder, A., Salahuddin, & Yadav, R. K. (2023). Synthetic Approaches, Biological Activities, and Structure–Activity Relationship of Pyrazolines and Related Derivatives. Topics in Current Chemistry, 381(12). Link : DrugBank. (2020). 4-({5-(AMINOCARBONYL)-4-[(3-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)BENZENESULFONAMIDE
Preparation Methods
The synthesis of Amino(pyrazin-2-yl)acetic acid involves several steps. One common method includes the reaction of pyrazine derivatives with amino acids under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
Amino(pyrazin-2-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic acid, ethyl acetoacetate, and metal catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of acetic acid and a metal catalyst, the compound can form imine intermediates, which further react to produce various derivatives .
Scientific Research Applications
Amino(pyrazin-2-yl)acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is employed in proteomics research to study protein interactions and functions . Additionally, it is used in the industry for the production of specialized chemicals and materials .
Comparison with Similar Compounds
Amino(pyrazin-2-yl)acetic acid can be compared with other similar compounds, such as indole derivatives and piperazine derivatives . While indole derivatives are known for their diverse biological activities, including antiviral and anti-inflammatory properties , piperazine derivatives are widely used in pharmaceuticals for their therapeutic effects . This compound is unique in its specific interactions with proteins and enzymes, making it a valuable tool in proteomics research .
Properties
IUPAC Name |
2-amino-2-pyrazin-2-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-5(6(10)11)4-3-8-1-2-9-4/h1-3,5H,7H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZALDQQHVVLDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404025 | |
Record name | Amino(pyrazin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1043865-63-9 | |
Record name | Amino(pyrazin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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